molecular formula C11H12N6O3 B5877617 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide CAS No. 5746-65-6

2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide

Cat. No. B5877617
CAS RN: 5746-65-6
M. Wt: 276.25 g/mol
InChI Key: DJJMBPKLZDFFIV-UHFFFAOYSA-N
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Description

2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide, also known as ABT-639, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of pain management. This compound belongs to the class of tetrazole derivatives and has been found to exhibit potent analgesic effects in animal models.

Scientific Research Applications

2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been extensively studied for its potential applications in pain management. It has been found to exhibit potent analgesic effects in animal models of acute and chronic pain. In addition, 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has also been found to be effective in reducing neuropathic pain in animal models. These findings suggest that 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide may have potential therapeutic applications in the treatment of various pain conditions.

Mechanism of Action

The exact mechanism of action of 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is not fully understood. However, it has been suggested that 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide exerts its analgesic effects by selectively blocking the T-type calcium channels in the peripheral and central nervous systems. This blockade of calcium channels leads to a reduction in the release of neurotransmitters involved in pain signaling, resulting in a decrease in pain perception.
Biochemical and Physiological Effects:
2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been found to have a good safety profile in animal studies. It has been shown to have minimal effects on cardiovascular and respiratory systems, as well as on gastrointestinal and renal function. In addition, 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been found to have minimal effects on motor coordination and cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide in lab experiments is its potency and selectivity for T-type calcium channels. This allows for the specific targeting of pain signaling pathways, reducing the risk of off-target effects. However, one limitation of using 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide. One potential area of focus is the development of more efficient synthesis methods to improve the yield and purity of 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide. Another area of interest is the investigation of the long-term effects of 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide on pain management and its potential applications in the treatment of chronic pain conditions. Furthermore, research on the potential use of 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide in combination with other analgesic drugs may also be of interest. Overall, further research on 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has the potential to provide new insights into the mechanisms of pain signaling and the development of novel pain management strategies.

Synthesis Methods

The synthesis of 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves the reaction of 2-nitrobenzoyl chloride with 2-propyl-1H-tetrazole-5-amine in the presence of a base. The resulting compound is then purified using column chromatography. This method has been reported to yield high purity 2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide with good yields.

properties

IUPAC Name

2-nitro-N-(2-propyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O3/c1-2-7-16-14-11(13-15-16)12-10(18)8-5-3-4-6-9(8)17(19)20/h3-6H,2,7H2,1H3,(H,12,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJMBPKLZDFFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90972944
Record name 2-Nitro-N-(2-propyl-1,2-dihydro-5H-tetrazol-5-ylidene)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide

CAS RN

5746-65-6
Record name 2-Nitro-N-(2-propyl-1,2-dihydro-5H-tetrazol-5-ylidene)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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